molecular formula C21H27N3O2 B11548337 N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide

N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide

Cat. No.: B11548337
M. Wt: 353.5 g/mol
InChI Key: QUSMDBQKBXGSQE-HYARGMPZSA-N
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Description

N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide is a complex organic compound with a unique structure that includes both aromatic and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide typically involves the condensation of 4-(diethylamino)benzaldehyde with 2-(2,6-dimethylphenoxy)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

This may include the use of continuous flow reactors and automated purification systems to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .

Scientific Research Applications

N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C21H27N3O2

Molecular Weight

353.5 g/mol

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-(2,6-dimethylphenoxy)acetamide

InChI

InChI=1S/C21H27N3O2/c1-5-24(6-2)19-12-10-18(11-13-19)14-22-23-20(25)15-26-21-16(3)8-7-9-17(21)4/h7-14H,5-6,15H2,1-4H3,(H,23,25)/b22-14+

InChI Key

QUSMDBQKBXGSQE-HYARGMPZSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=CC=C2C)C

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)COC2=C(C=CC=C2C)C

Origin of Product

United States

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